4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole
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Overview
Description
4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole is a complex organic compound characterized by the presence of multiple functional groups, including a bromophenyl group, a sulfonyl group, an isobutylthio group, and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl sulfone derivative, followed by the introduction of the isobutylthio group through a nucleophilic substitution reaction. The final step involves the formation of the oxazole ring, which can be achieved through cyclization reactions under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical structure makes it a candidate for use in the production of specialty chemicals or advanced materials.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole include other sulfonyl oxazole derivatives, such as:
- 4-((4-Chlorophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole
- 4-((4-Methylphenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-5-(2-methylpropylsulfanyl)-2-thiophen-2-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3S3/c1-11(2)10-24-17-16(19-15(22-17)14-4-3-9-23-14)25(20,21)13-7-5-12(18)6-8-13/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXDHZOPYZBTAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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